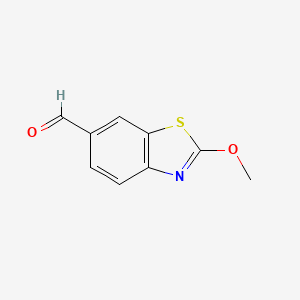

2-Methoxy-1,3-benzothiazole-6-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-1,3-benzothiazole-6-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c1-12-9-10-7-3-2-6(5-11)4-8(7)13-9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWJFZBZAQKYEAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(S1)C=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 2 Methoxy 1,3 Benzothiazole 6 Carbaldehyde

Retrosynthetic Analysis and Precursor Design Considerations for the 2-Methoxy-1,3-benzothiazole-6-carbaldehyde Core

A plausible retrosynthetic analysis for 2-Methoxy-1,3-benzothiazole-6-carbaldehyde suggests that the primary disconnection would involve the C-N and C-S bonds of the thiazole (B1198619) ring. This leads to a key intermediate, a substituted o-aminothiophenol, which is a common precursor in benzothiazole (B30560) synthesis. mdpi.commdpi.com Specifically, the target molecule can be disconnected to 4-amino-3-mercaptobenzaldehyde (B13640236) and a C1 source that will provide the 2-methoxy group.

The design of suitable precursors is critical for a successful synthesis. The key precursor, 4-amino-3-mercaptobenzaldehyde, is a bifunctional molecule containing both an aldehyde and an o-aminothiophenol moiety. The synthesis of this intermediate itself requires a multi-step approach, potentially starting from a more readily available substituted benzene (B151609) derivative. The stability and reactivity of the aldehyde and thiol groups must be carefully managed throughout the synthesis to prevent unwanted side reactions.

An alternative retrosynthetic approach could involve the formation of the benzothiazole core first, followed by the introduction or modification of the substituents at the C-2 and C-6 positions. For instance, a 6-substituted-2-halobenzothiazole could be a versatile intermediate, where the halogen at the C-2 position can be subsequently displaced by a methoxy (B1213986) group. The substituent at the C-6 position could be a group that can be converted to a carbaldehyde in a later step, such as a methyl or hydroxymethyl group.

Classical and Modern Synthetic Routes to 2-Methoxy-1,3-benzothiazole-6-carbaldehyde and its Analogues

The synthesis of the benzothiazole core can be achieved through various classical and modern synthetic methodologies. While a direct synthesis of 2-Methoxy-1,3-benzothiazole-6-carbaldehyde is not extensively documented, routes to analogous structures provide a blueprint for its potential preparation.

Condensation Reactions Involving Aldehyde and Thiophenol Precursors

A prevalent method for the synthesis of 2-substituted benzothiazoles is the condensation of 2-aminothiophenols with aldehydes. mdpi.commdpi.com In the context of the target molecule, this would hypothetically involve the reaction of 4-amino-3-mercaptobenzaldehyde with a reagent that can introduce the 2-methoxy group. However, a more common approach involves the condensation of a 2-aminothiophenol (B119425) with an aldehyde that provides the C-2 substituent.

For instance, the condensation of 2-aminothiophenol with various aromatic aldehydes is a well-established method for synthesizing 2-arylbenzothiazoles. tandfonline.com While this does not directly yield the 2-methoxy substituent, it highlights the general utility of this condensation strategy. The reaction conditions for such condensations can vary, often employing catalysts and different solvent systems to achieve high yields.

| Catalyst | Solvent | Temperature | Reaction Time | Yield (%) |

|---|---|---|---|---|

| H2O2/HCl | Ethanol (B145695) | Room Temperature | 45-60 min | 85-94 |

| Cu(II)-containing nano-silica triazine dendrimer | Not specified | Not specified | 15-90 min | 87-98 |

| VOSO4 | Ethanol | Room Temperature | 40-50 min | 87-92 |

| Ag2O | Microwave | Not specified | 4-8 min | 92-98 |

Cyclization Strategies for Benzothiazole Ring Formation

Intramolecular cyclization is another key strategy for the formation of the benzothiazole ring. This often involves the cyclization of a pre-functionalized aromatic precursor. For the synthesis of 2-Methoxy-1,3-benzothiazole-6-carbaldehyde, a potential route could involve the cyclization of an N-(4-formyl-2-mercaptophenyl)carbamate derivative. The carbamate (B1207046) group could serve as a precursor to the 2-methoxy group upon cyclization.

Various reagents and conditions can be employed to facilitate such cyclizations. For example, the cyclization of thiobenzanilides can be achieved using potassium ferricyanide (B76249) in what is known as the Jacobsen cyclization. While this specific example leads to 2-arylbenzothiazoles, the underlying principle of oxidative cyclization is applicable to other substituted precursors.

Multi-Step Synthesis Pathways for Functionalized Benzothiazoles

Given the specific substitution pattern of 2-Methoxy-1,3-benzothiazole-6-carbaldehyde, a multi-step synthesis is likely the most practical approach. Such a pathway would allow for the sequential introduction and manipulation of the required functional groups.

A hypothetical multi-step synthesis could commence with a readily available starting material, such as 4-chloro-3-nitrobenzaldehyde. This could be subjected to a series of reactions including nucleophilic aromatic substitution to introduce a protected thiol group, reduction of the nitro group to an amine, and subsequent cyclization to form the benzothiazole ring. The 2-methoxy group could be introduced during the cyclization step or by substitution on a 2-halo-benzothiazole intermediate. Finally, deprotection of the aldehyde would yield the target compound. The synthesis of functionalized benzoxazoles, which are structurally related to benzothiazoles, has been achieved through multi-step flow processes, highlighting the potential for such approaches in heterocyclic synthesis. nih.gov

Convergent and Divergent Synthetic Strategies

Both convergent and divergent strategies can be envisioned for the synthesis of a library of functionalized benzothiazoles, including the target compound.

A convergent synthesis would involve the preparation of two or more complex fragments that are then coupled together in the final stages of the synthesis. For example, a functionalized 2-iodobenzothiazole (B74616) could be prepared and then coupled with a suitable organometallic reagent to introduce the desired substituent at another position on the benzene ring. beilstein-archives.orgresearchgate.net This approach is modular and allows for the rapid generation of diverse analogues.

A divergent synthesis would start from a common intermediate that is then elaborated into a variety of different products. For example, a key intermediate such as 2-amino-4-formylthiophenol could be reacted with a range of electrophiles to introduce different substituents at the C-2 position, including a methoxy group. This strategy is efficient for creating a library of compounds with a common core structure but varied substituents.

Green Chemistry Principles in the Synthesis of 2-Methoxy-1,3-benzothiazole-6-carbaldehyde

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like benzothiazoles to minimize environmental impact. bohrium.com This involves the use of environmentally benign solvents, catalysts, and reaction conditions.

Several green synthetic protocols for benzothiazoles have been reported, which could be adapted for the synthesis of 2-Methoxy-1,3-benzothiazole-6-carbaldehyde. These include:

Use of Greener Solvents: Water and polyethylene (B3416737) glycol (PEG) have been successfully employed as reaction media for the synthesis of benzothiazoles, replacing hazardous organic solvents. tandfonline.comrsc.org

Catalyst Reusability: The development of heterogeneous catalysts that can be easily recovered and reused is a key aspect of green chemistry. mdpi.com For instance, phosphonium (B103445) acidic ionic liquids and nano CeO2 have been used as recyclable catalysts in benzothiazole synthesis. mdpi.com

Energy Efficiency: Microwave-assisted synthesis and ultrasound irradiation have been shown to accelerate reaction times and improve yields in benzothiazole synthesis, often under solvent-free conditions. mdpi.com

| Green Principle | Methodology/Reagent | Advantages |

|---|---|---|

| Use of Greener Solvents | Water, Polyethylene Glycol (PEG) | Reduced toxicity and environmental impact. tandfonline.comrsc.org |

| Catalyst Reusability | Phosphonium acidic ionic liquids, Nano CeO2 | Cost-effective and reduced waste. mdpi.com |

| Energy Efficiency | Microwave irradiation, Ultrasound | Faster reactions, higher yields, often solvent-free. mdpi.com |

| Atom Economy | One-pot synthesis | Increased efficiency, reduced waste generation. mdpi.com |

Catalyst Development for Sustainable Production

The sustainable production of benzothiazole derivatives, including 2-Methoxy-1,3-benzothiazole-6-carbaldehyde, is heavily reliant on the development of advanced catalytic systems that are efficient, reusable, and environmentally benign. Research in this area is broadly categorized into heterogeneous catalysis and organocatalysis.

Heterogeneous Catalysts: These catalysts are in a different phase from the reactants and are favored for their ease of separation and recyclability, which are key tenets of green chemistry. mdpi.comnih.gov For the synthesis of benzothiazoles, various solid-supported catalysts have been investigated. For instance, silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂) has been used for the solvent-free synthesis of benzothiazole derivatives from acyl chlorides and ortho-aminothiophenol. nih.gov Similarly, tin-modified mono-ammonium phosphate (B84403) (SnP₂O₇) has been reported as an efficient, reusable heterogeneous catalyst for the condensation of 2-aminothiophenol with aromatic aldehydes, achieving high yields in short reaction times. mdpi.comnih.gov The application of such catalysts could be extended to the synthesis of 2-Methoxy-1,3-benzothiazole-6-carbaldehyde, potentially from a suitably substituted aminothiophenol and a corresponding aldehyde or carboxylic acid derivative. The reusability of these catalysts over multiple cycles without significant loss of activity makes them economically and environmentally attractive for industrial-scale production. mdpi.comnih.gov

| Catalyst Type | Example | Key Advantages | Relevant Synthesis |

| Heterogeneous Catalysts | SnP₂O₇ | High yields (87-95%), short reaction times (8-35 min), reusable (at least 5 times) | Condensation of 2-aminothiophenol with aldehydes |

| NaHSO₄-SiO₂ | Inexpensive, non-toxic, easy separation, solvent-free conditions | Reactions of acyl chlorides with ortho-aminothiophenol | |

| Bi₂O₃ Nanoparticles | High yields (75-95%), short reaction times (1-2 h) | Preparation of 2-substituted benzothiazoles | |

| Organocatalysts | Chiral Amines | High yields (81-99%), excellent stereoselectivity | Asymmetric [4+2] cyclization for benzothiazolopyrimidines |

Organocatalysis: This sub-discipline of catalysis utilizes small organic molecules to accelerate chemical reactions. In the context of benzothiazole synthesis, organocatalysts offer a metal-free alternative, avoiding potential contamination of the final product with toxic metals. nih.govacs.org For example, chiral amine catalysts have been successfully employed in the asymmetric [4+2] cyclization of 2-benzothiazolimines and aldehydes to produce benzothiazolopyrimidines in high yields and with excellent stereoselectivity. nih.govacs.org While this specific reaction does not directly yield 2-Methoxy-1,3-benzothiazole-6-carbaldehyde, it highlights the potential of organocatalysts to facilitate complex transformations on the benzothiazole core under mild conditions. The development of bespoke organocatalysts for the key bond-forming steps in the synthesis of the target molecule could lead to more sustainable and efficient production pathways.

Solvent Selection and Waste Minimization Techniques

Adherence to the principles of green chemistry is paramount in modern synthetic chemistry, with a strong emphasis on minimizing waste and utilizing environmentally benign solvents. airo.co.inairo.co.in The synthesis of benzothiazole derivatives is an area where these principles have been actively applied.

Solvent Selection: Traditional syntheses of benzothiazoles often employ volatile and hazardous organic solvents. Green chemistry approaches advocate for their replacement with safer alternatives such as water, ethanol, or deep eutectic solvents (DESs). airo.co.innih.gov For example, the use of a mixture of water and ethanol has been shown to be effective for the synthesis of 2-arylbenzothiazoles. mdpi.com Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, are gaining attention as green reaction media due to their low toxicity, biodegradability, and recyclability. nih.gov Solvent-free conditions, where the reaction is carried out by heating the neat reactants, represent an ideal scenario for waste minimization and have been successfully applied to the synthesis of some benzothiazole derivatives. nih.gov

| Solvent/Technique | Example | Advantages |

| Green Solvents | Water, Ethanol | Non-toxic, biodegradable, readily available |

| Deep Eutectic Solvents (DESs) | Low toxicity, recyclable, can act as both solvent and catalyst | |

| Waste Minimization | Solvent-free synthesis | Eliminates solvent waste, simplifies work-up |

| One-pot reactions | Reduces intermediate isolation steps, saves time and resources |

Electrochemical and Photochemical Synthesis Approaches

Electrochemical and photochemical methods offer innovative and sustainable alternatives to traditional synthetic routes by utilizing electricity or light as "traceless" reagents, thereby reducing the need for chemical oxidants or reductants.

Electrochemical Synthesis: Electrosynthesis provides a powerful tool for forming chemical bonds under mild conditions. benthamdirect.comresearchgate.net In the context of benzothiazole synthesis, electrochemical methods have been developed for the intramolecular dehydrogenative C-S bond formation. rsc.org For example, 2-aminobenzothiazoles can be synthesized with high yields from the direct combination of aryl isothiocyanates and amines in an undivided electrolytic cell, obviating the need for external oxidants. rsc.org Another electrochemical approach involves the reaction of bis(2-aminophenyl)disulfides with aromatic aldehydes. benthamdirect.com This method is noted for being catalyst-free and using an aqueous phase, which aligns with green chemistry principles. benthamdirect.com The application of these electrochemical strategies to precursors of 2-Methoxy-1,3-benzothiazole-6-carbaldehyde could offer a more sustainable and efficient synthetic pathway.

Photochemical Synthesis: Photochemical reactions, initiated by visible or ultraviolet light, can enable unique chemical transformations that are often difficult to achieve through thermal methods. The synthesis of 2-substituted benzothiazoles has been accomplished through visible-light-driven photoredox catalysis. nih.gov In one such method, the radical cyclization of thioanilides is achieved using a photosensitizer and molecular oxygen as the terminal oxidant, with water as the only byproduct. nih.gov Another approach reports the photochemical synthesis of 2-methylbenzothiazoles from ortho-halogenothioacetanilides. rsc.org These methods highlight the potential of light-mediated reactions to construct the benzothiazole core under mild and environmentally friendly conditions.

| Method | Key Features | Potential Application for Target Compound |

| Electrochemical | External oxidant-free C-S bond formation, mild conditions, aqueous media | Synthesis from substituted aryl isothiocyanates or bis(2-aminophenyl)disulfides |

| Photochemical | Visible-light driven, use of molecular oxygen as a green oxidant | Cyclization of appropriately substituted thioanilides to form the benzothiazole core |

Flow Chemistry and Continuous Synthesis Methodologies for 2-Methoxy-1,3-benzothiazole-6-carbaldehyde

Flow chemistry, or continuous synthesis, is a modern approach to chemical manufacturing that offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. researchgate.netnih.gov

In a continuous flow system, reactants are pumped through a network of tubes and reactors where the chemical transformations occur. This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities of the desired product. For the synthesis of complex heterocyclic systems like benzothiazoles, multistep continuous-flow protocols have been developed. researchgate.net These can integrate reaction, separation, and purification steps into a single, automated process.

While a specific continuous flow synthesis for 2-Methoxy-1,3-benzothiazole-6-carbaldehyde has not been detailed in the available literature, the principles of flow chemistry are highly applicable. A potential flow process could involve the sequential introduction of starting materials into a heated microreactor, followed by in-line purification to yield the final product. The enhanced safety features of flow reactors are particularly beneficial when dealing with potentially hazardous reagents or exothermic reactions that might be involved in the synthesis of the benzothiazole core. researchgate.net The modular nature of flow chemistry setups also allows for rapid optimization of reaction conditions and facilitates a smoother transition from laboratory-scale synthesis to industrial production. nih.gov

| Parameter | Advantage in Flow Chemistry | Relevance to Benzothiazole Synthesis |

| Safety | Small reaction volumes, excellent heat dissipation | Allows for the use of more reactive intermediates and exothermic reactions |

| Control | Precise control over temperature, pressure, and residence time | Leads to higher yields, improved selectivity, and reduced byproducts |

| Scalability | Production can be increased by running the system for longer | Facilitates the transition from lab-scale to industrial production |

| Integration | Ability to couple reaction, work-up, and purification steps | Streamlines the overall synthetic process, reducing manual handling |

Reaction Mechanisms and Reactivity Profiles of 2 Methoxy 1,3 Benzothiazole 6 Carbaldehyde

Electrophilic and Nucleophilic Reactivity of the Benzothiazole (B30560) and Aldehyde Moieties

The presence of the methoxy (B1213986) group can also render the heterocyclic ring susceptible to regioselective nucleophilic substitution. researchgate.net By analogy with related systems like 1-methoxyindole-3-carbaldehyde, which readily undergoes nucleophilic attack at the 2-position, the C2-position of the benzothiazole ring in 2-methoxy-1,3-benzothiazole-6-carbaldehyde represents a potential site for nucleophilic displacement of the methoxy group, particularly with potent nucleophiles. clockss.orgnii.ac.jp The electron-withdrawing nitro group in 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to enhance this reactivity, suggesting that the aldehyde group in the target compound could play a similar, albeit weaker, activating role. clockss.org

The aldehyde moiety exhibits its characteristic electrophilicity. It is a prime target for nucleophilic addition reactions. A wide variety of nucleophiles, including organometallic reagents, enolates, amines, and hydride reagents, can attack the carbonyl carbon. This reactivity is fundamental to many of the derivatization reactions of the molecule, allowing for the extension of the carbon chain or the introduction of new functional groups. For example, condensation with 2-aminothiophenol (B119425) is a common method for synthesizing benzothiazole derivatives from aldehydes. ekb.egmdpi.com

| Moiety | Reaction Type | Predicted Reactivity and Regiochemistry | Influencing Factors |

|---|---|---|---|

| Benzene (B151609) Ring | Electrophilic Aromatic Substitution | Attack favored at C5 and C7 positions, influenced by directing effects. | -OCH3 (activating, ortho, para-directing) vs. -CHO (deactivating, meta-directing). |

| Thiazole (B1198619) Ring (C2) | Nucleophilic Aromatic Substitution | Potential for displacement of the methoxy group by strong nucleophiles. | Activation by the electron-withdrawing aldehyde group. |

| Aldehyde Group | Nucleophilic Addition | Highly electrophilic carbonyl carbon readily attacked by various nucleophiles. | Standard reactivity of aromatic aldehydes. |

Mechanistic Investigations of Derivatization Reactions Involving 2-Methoxy-1,3-benzothiazole-6-carbaldehyde

While specific mechanistic studies on 2-methoxy-1,3-benzothiazole-6-carbaldehyde are not extensively documented in the provided literature, the reaction pathways can be inferred from established mechanisms for its constituent functional groups and related heterocyclic systems.

Derivatization reactions involving the aldehyde group proceed through well-understood intermediates. For instance, reaction with an amine would involve the initial nucleophilic attack to form a tetrahedral carbinolamine intermediate. Subsequent dehydration leads to the formation of an imine (Schiff base).

In the case of nucleophilic aromatic substitution at the C2 position, the reaction would likely proceed through a Meisenheimer-like intermediate. The attacking nucleophile adds to the C2 carbon, breaking the aromaticity of the thiazole ring and forming a transient, negatively charged σ-adduct. nih.gov The stability of this intermediate is crucial for the reaction to proceed. The subsequent departure of the methoxide (B1231860) leaving group restores the aromaticity of the heterocyclic ring.

Theoretical calculations, such as those performed using Density Functional Theory (DFT) on related aromatic compounds, can be employed to model these reaction pathways. researchgate.net Such studies allow for the calculation of the energies of intermediates and transition states, providing insight into the feasibility and preferred mechanism of a given transformation. For example, DFT calculations on the reaction of NO3 radicals with methoxyphenols have been used to determine the minimum energies of the adducts formed, identifying the most favorable sites for addition. researchgate.net

The outcome of derivatization reactions can be governed by either kinetic or thermodynamic control. A kinetically controlled reaction yields the product that is formed fastest, which corresponds to the reaction pathway with the lowest activation energy. A thermodynamically controlled reaction, typically occurring at higher temperatures or over longer reaction times, yields the most stable product.

Kinetic studies often involve measuring reaction rates under various conditions (e.g., temperature, concentration of reactants, catalyst). Relative rate measurements, where the reaction of the substrate is compared to that of a known reference compound, are a common technique. researchgate.net

For 2-methoxy-1,3-benzothiazole-6-carbaldehyde, the competition between reaction at the aldehyde and potential substitution at the C2-position could be influenced by kinetics and thermodynamics. Nucleophilic addition to the aldehyde is generally a rapid and reversible process, while nucleophilic aromatic substitution often requires harsher conditions and is typically irreversible. This suggests that under mild, short-term conditions, reactions at the aldehyde (kinetic product) might be favored, whereas under more forcing conditions, the C2-substituted product (thermodynamic product) could potentially be formed.

| Reaction Pathway | Controlling Factor | Typical Conditions | Plausible Outcome |

|---|---|---|---|

| Nucleophilic addition to aldehyde | Kinetic Control | Low temperature, short reaction time | Rapid formation of addition product (e.g., hemiacetal, carbinolamine). |

| Nucleophilic substitution at C2 | Thermodynamic Control | Higher temperature, strong nucleophile, longer reaction time | Formation of a more stable C2-substituted benzothiazole. |

Stereoselective and Regioselective Transformations of 2-Methoxy-1,3-benzothiazole-6-carbaldehyde

The structural features of 2-methoxy-1,3-benzothiazole-6-carbaldehyde allow for a high degree of control over the selectivity of its transformations.

Regioselectivity refers to the control of which position on the molecule reacts. As discussed, electrophilic substitution on the benzene ring is a key example where regioselectivity is critical. The directing effects of the methoxy and aldehyde groups compete, and reaction conditions can be tuned to favor substitution at a specific site. For instance, Ir-catalyzed C-H borylation has been shown to be a powerful method for achieving regioselective functionalization of the benzenoid ring in related 2,1,3-benzothiadiazole (B189464) systems, allowing access to versatile building blocks that would otherwise be difficult to synthesize. nih.govdiva-portal.org Such modern synthetic methods could potentially be applied to achieve highly regioselective C-H functionalization at the C4, C5, or C7 positions of 2-methoxy-1,3-benzothiazole-6-carbaldehyde. researchgate.net

Stereoselectivity involves controlling the three-dimensional arrangement of atoms in the product. The primary site for stereoselective reactions on this molecule is the aldehyde group. Nucleophilic addition to the prochiral carbonyl carbon creates a new stereocenter. By using chiral nucleophiles, reagents, or catalysts, it is possible to favor the formation of one enantiomer or diastereomer over the other. For example, the addition of a Grignard reagent to the aldehyde would typically produce a racemic mixture of the corresponding secondary alcohol. However, in the presence of a chiral ligand or catalyst, an enantiomerically enriched product could be obtained. This is a fundamental strategy in modern asymmetric synthesis for producing optically active molecules.

Advanced Analytical and Spectroscopic Methodologies for Elucidating Complex Structures and Reactivity of 2 Methoxy 1,3 Benzothiazole 6 Carbaldehyde Derivatives

Application of Advanced NMR Techniques for Conformational Analysis and Intermolecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural characterization of organic molecules. ipb.pt For derivatives of 2-Methoxy-1,3-benzothiazole-6-carbaldehyde, one-dimensional (1D) NMR (¹H and ¹³C) provides initial structural confirmation. For instance, in a related compound, 6-methoxy-1,3-benzothiazol-2-amine, the methoxy (B1213986) protons appear as a singlet around 3.81 ppm, while the aromatic protons display characteristic splitting patterns in the 6.9-7.5 ppm range. nih.gov

Advanced two-dimensional (2D) NMR techniques are indispensable for unambiguous assignments and for probing through-bond and through-space correlations. ipb.pt

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates proton signals with their directly attached carbon atoms, aiding in the assignment of the ¹³C spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for identifying long-range (2-3 bond) H-C correlations. This would be instrumental in confirming the connectivity between the methoxy group, the benzothiazole (B30560) core, and the carbaldehyde substituent. For example, correlations would be expected between the aldehyde proton and the carbons of the benzene (B151609) ring. ipb.pt

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-Frame Overhauser Effect Spectroscopy (ROESY): These experiments detect through-space interactions between protons that are in close proximity. ipb.pt They are vital for determining the preferred conformation of flexible side chains and for studying intermolecular interactions, such as dimer formation or solvent association, by identifying protons on different molecules that are spatially close.

| NMR Technique | Information Obtained | Specific Application Example |

|---|---|---|

| ¹H NMR | Proton environment and connectivity (via coupling) | Identifying signals for aldehyde proton (~9-10 ppm), methoxy protons (~3.8-4.0 ppm), and aromatic protons. |

| ¹³C NMR | Carbon skeleton of the molecule | Assigning carbonyl carbon (~190 ppm), methoxy carbon (~56 ppm), and aromatic/heterocyclic carbons. nih.gov |

| HMBC | Long-range H-C correlations (2-3 bonds) | Confirming the position of the carbaldehyde group by observing correlations from the aldehyde proton to aromatic carbons. ipb.pt |

| NOESY/ROESY | Through-space proton-proton interactions | Analyzing the spatial orientation of the methoxy group relative to the benzothiazole ring and studying intermolecular stacking interactions. ipb.pt |

Mass Spectrometry for Reaction Monitoring and Complex Mixture Analysis

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. jyoungpharm.org High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, allowing for the determination of its molecular formula. jyoungpharm.org

In the context of 2-Methoxy-1,3-benzothiazole-6-carbaldehyde derivatives, MS is invaluable for:

Reaction Monitoring: By analyzing aliquots from a reaction mixture over time, MS can track the disappearance of reactants and the appearance of intermediates and the final product. Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) allow for the direct analysis of liquid samples, providing rapid feedback on reaction progress.

Complex Mixture Analysis: When coupled with chromatographic separation (LC-MS or GC-MS), mass spectrometry can identify and quantify individual components in a complex mixture, such as a crude reaction product or an environmental sample. researchgate.netnih.gov This is crucial for identifying byproducts and impurities.

The fragmentation pattern in MS provides structural clues. For benzothiazole derivatives, common fragmentation pathways involve the cleavage of the thiazole (B1198619) ring and loss of substituents.

| Ionization Technique | Ion Type | Application | Expected Fragment Ions |

|---|---|---|---|

| ESI | [M+H]⁺ | Confirmation of molecular weight in polar solvents. | Loss of CH₃, CO, CHO group; cleavage of the thiazole ring. |

| EI | M⁺˙ | Structural elucidation through characteristic fragmentation. | Fragments corresponding to the benzothiazole core and substituent losses. |

| HRMS (ESI) | [M+H]⁺ | Determination of exact mass and molecular formula. | Provides high-accuracy masses for both parent ion and fragments. |

X-ray Crystallography in Understanding Solid-State Structures of 2-Methoxy-1,3-benzothiazole-6-carbaldehyde Derivatives

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and torsion angles. This technique is unparalleled for understanding the spatial arrangement of atoms and the nature of intermolecular interactions that dictate crystal packing, such as hydrogen bonding and π–π stacking. scirp.org

Similarly, the structure of 2-(2-Hydroxyphenyl)-1,3-benzothiazole-6-carbaldehyde shows a nearly planar molecule featuring a strong intramolecular O—H⋯N hydrogen bond. nih.gov In the crystal, molecules form dimers through weak C—H⋯O hydrogen bonds, and π–π stacking is observed between the thiazole and benzene rings of adjacent molecules, with a centroid-to-centroid distance of 3.7679 (9) Å. nih.gov These findings suggest that the aldehyde and methoxy groups in 2-Methoxy-1,3-benzothiazole-6-carbaldehyde would likely participate in similar weak hydrogen bonding and that π–π stacking would be a key feature of its crystal packing.

| Parameter | 6-Methoxy-1,3-benzothiazol-2-amine nih.govresearchgate.net | 2-(2-Hydroxyphenyl)-1,3-benzothiazole-6-carbaldehyde nih.gov |

|---|---|---|

| Formula | C₈H₈N₂OS | C₁₄H₉NO₂S |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pbca | P2₁/c |

| a (Å) | 15.060 (2) | 8.2645 (3) |

| b (Å) | 6.6997 (11) | 5.6449 (2) |

| c (Å) | 16.649 (3) | 23.8341 (9) |

| β (°) | 90 | 98.147 (2) |

| Key Intermolecular Interactions | N—H⋯N and N—H⋯O hydrogen bonds | C—H⋯O hydrogen bonds; π–π stacking |

Hyphenated Techniques for In Situ Reaction Monitoring (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the real-time or near-real-time analysis of chemical reactions. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly well-suited for monitoring the synthesis of benzothiazole derivatives. nih.govucdavis.edumac-mod.com

GC-MS: This technique is ideal for analyzing volatile and thermally stable compounds. nih.gov A reaction mixture can be sampled, derivatized if necessary, and injected into the GC-MS system. The chromatogram separates the components based on their boiling points and polarity, while the mass spectrometer provides structural identification for each peak. This allows for the quantification of reactants, products, and byproducts, enabling the optimization of reaction conditions such as temperature and catalyst loading. nih.gov

LC-MS: LC-MS is more versatile for a wider range of compounds, including those that are non-volatile or thermally labile. researchgate.netucdavis.edumac-mod.com Using techniques like reversed-phase chromatography, components of a reaction mixture are separated based on their hydrophobicity. ucdavis.edu The eluent is then directed into a mass spectrometer (typically with an ESI source), allowing for continuous monitoring of the reaction profile. This in situ analysis is critical for understanding reaction kinetics, detecting unstable intermediates, and ensuring reaction completion. For complex samples like industrial wastewater, a pre-concentration step such as solid-phase extraction (SPE) is often employed before LC-MS analysis to remove interfering matrix components and improve detection limits. researchgate.netnih.gov

| Technique | Typical Column | Mobile Phase/Carrier Gas | Detector | Application |

|---|---|---|---|---|

| GC-MS | Capillary column (e.g., SPB-5) ucdavis.edu | Helium ucdavis.edu | Quadrupole or Triple Quadrupole MS nih.gov | Analysis of volatile derivatives and reaction byproducts. |

| LC-MS | Reversed-phase (e.g., C8 or C18) mac-mod.com | Acetonitrile/water with formic acid gradient mac-mod.com | ESI-MS/MS mac-mod.com | In situ monitoring of synthesis, analysis of non-volatile products and complex mixtures. |

Derivatization Strategies and Analogue Synthesis Based on the 2 Methoxy 1,3 Benzothiazole 6 Carbaldehyde Scaffold

Modifications at the Aldehyde Functionality: Imine, Oxime, Hydrazone, and Knoevenagel Condensation Formations

The aldehyde group at the 6-position of the benzothiazole (B30560) ring is a primary site for derivatization, readily undergoing condensation reactions with various nucleophiles to yield a wide array of functional groups.

Imine, Oxime, and Hydrazone Formations: The reaction of 2-Methoxy-1,3-benzothiazole-6-carbaldehyde with primary amines, hydroxylamine, and hydrazines provides a straightforward route to the corresponding imines (Schiff bases), oximes, and hydrazones, respectively. These reactions are typically carried out under mild conditions and can be catalyzed by acids. For instance, the condensation of 2-aminobenzothiazole (B30445) derivatives with various aldehydes is a well-established method for the synthesis of new Schiff bases. While specific examples starting from 2-Methoxy-1,3-benzothiazole-6-carbaldehyde are not extensively documented in publicly available literature, the general reactivity of aromatic aldehydes suggests that these transformations are highly feasible. A study on the synthesis of hydrazino derivatives of 2-amino-6-methoxybenzothiazole (B104352) by treating an intermediate with hydrazine (B178648) hydrate (B1144303) highlights the reactivity of this scaffold towards such nucleophiles. slideshare.netiosrjournals.org

Knoevenagel Condensation: The Knoevenagel condensation offers another powerful tool for modifying the aldehyde group. This reaction involves the condensation of the aldehyde with active methylene (B1212753) compounds, such as malononitrile, cyanoacetic esters, and β-ketoesters, in the presence of a basic catalyst. diva-portal.org This leads to the formation of a new carbon-carbon double bond and the introduction of diverse functionalities. The products of Knoevenagel condensation on benzothiazole-6-carbaldehyde derivatives can serve as versatile intermediates for the synthesis of more complex molecules, including fused heterocyclic systems.

Below is an interactive table summarizing the types of derivatives that can be synthesized from the aldehyde functionality of 2-Methoxy-1,3-benzothiazole-6-carbaldehyde.

| Reactant | Product Type | General Reaction Conditions |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Acid or base catalysis, often in an alcoholic solvent. |

| Hydroxylamine (NH₂OH) | Oxime | Mild acidic or basic conditions. |

| Hydrazine (NH₂NH₂) / Substituted Hydrazines | Hydrazone | Mild acidic or basic conditions. |

| Active Methylene Compound (e.g., CH₂(CN)₂) | Knoevenagel Adduct | Basic catalyst (e.g., piperidine, pyridine). |

Functionalization of the Benzothiazole Core: Directed Ortho Metalation (DOM), Cross-Coupling Reactions, and Electrophilic Aromatic Substitution

The benzothiazole core itself provides opportunities for further functionalization, allowing for the introduction of substituents at various positions on the benzene (B151609) ring.

Directed Ortho Metalation (DOM): Directed Ortho Metalation is a powerful strategy for the regioselective functionalization of aromatic rings. acs.orgnih.govekb.egresearchgate.netnih.govresearchgate.net In the case of 2-Methoxy-1,3-benzothiazole-6-carbaldehyde, the methoxy (B1213986) group at the 2-position can act as a directing group, facilitating the deprotonation of the adjacent C7 position by a strong base, such as an organolithium reagent. The resulting lithiated species can then be quenched with various electrophiles to introduce a wide range of substituents at the C7 position. The aldehyde group at the 6-position is an electron-withdrawing group and would also influence the acidity of the neighboring protons, potentially directing metalation to the C5 or C7 position. The interplay of these two directing groups would be a key factor in determining the regioselectivity of the reaction.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govbiosynth.comscilit.comnih.govorganic-chemistry.org To utilize these reactions, the benzothiazole core would first need to be functionalized with a suitable handle, such as a halogen atom (e.g., bromine or iodine). This could potentially be achieved through electrophilic halogenation of a suitable precursor. Once the halo-substituted 2-Methoxy-1,3-benzothiazole-6-carbaldehyde is obtained, it can be coupled with a variety of partners, including boronic acids (Suzuki reaction) or alkenes (Heck reaction), to introduce aryl, heteroaryl, or vinyl groups onto the benzothiazole ring.

Electrophilic Aromatic Substitution: The electron-rich nature of the benzothiazole ring makes it susceptible to electrophilic aromatic substitution reactions such as nitration and halogenation. The existing methoxy and carbaldehyde substituents will exert a strong influence on the position of the incoming electrophile. The methoxy group is an activating, ortho-, para-directing group, while the carbaldehyde is a deactivating, meta-directing group. mdpi.com Therefore, electrophilic substitution on 2-Methoxy-1,3-benzothiazole-6-carbaldehyde is expected to occur at positions directed by the powerful activating methoxy group, likely at the C4 and C7 positions, while the deactivating effect of the aldehyde group would need to be considered. A Ru-catalyzed meta-selective C-H nitration of 2-arylbenzothiazoles has been developed, providing a potential route for the introduction of a nitro group at a specific position.

The following table outlines potential functionalization strategies for the benzothiazole core.

| Reaction Type | Potential Site of Functionalization | Key Reagents and Conditions |

| Directed Ortho Metalation (DOM) | C7 (directed by 2-methoxy group) or C5 | Strong base (e.g., n-BuLi, LDA), followed by an electrophile. |

| Suzuki Coupling | C4, C5, or C7 (requires prior halogenation) | Pd catalyst, base, boronic acid. |

| Heck Reaction | C4, C5, or C7 (requires prior halogenation) | Pd catalyst, base, alkene. |

| Nitration | C4 or C7 | Nitrating agent (e.g., HNO₃/H₂SO₄). |

| Halogenation | C4 or C7 | Halogenating agent (e.g., NBS, NCS). |

Synthesis of Novel Heterocyclic Rings Fused with the Benzothiazole System

The inherent reactivity of the 2-aminobenzothiazole precursors and the functional groups on the 2-Methoxy-1,3-benzothiazole-6-carbaldehyde scaffold can be exploited to construct novel fused heterocyclic systems. For instance, 2-aminobenzothiazole derivatives are common starting materials for the synthesis of pyrimido[2,1-b]benzothiazoles through condensation reactions with aldehydes and β-dicarbonyl compounds. Similarly, the synthesis of thiazolo[3,2-a]benzimidazoles often starts from 2-aminobenzothiazole derivatives. researchgate.net

Combinatorial Chemistry and High-Throughput Synthesis of 2-Methoxy-1,3-benzothiazole-6-carbaldehyde Libraries

Combinatorial chemistry and high-throughput synthesis are powerful approaches for the rapid generation of large libraries of related compounds for screening purposes. nih.gov The 2-Methoxy-1,3-benzothiazole-6-carbaldehyde scaffold is well-suited for such approaches due to the multiple points of diversification it offers.

A combinatorial library could be constructed by reacting the core scaffold with a diverse set of building blocks. For example, a library of imines, oximes, and hydrazones could be rapidly synthesized by reacting the aldehyde with a collection of different amines, hydroxylamines, and hydrazines in a parallel fashion. Similarly, a library of Knoevenagel condensation products could be generated using a variety of active methylene compounds.

Furthermore, if a halogenated derivative of the scaffold is prepared, a library of biaryl compounds could be synthesized via high-throughput Suzuki coupling with a diverse set of boronic acids. Solid-phase synthesis could also be employed, where the benzothiazole scaffold is attached to a resin, allowing for facile purification of the library members after each reaction step. The development of solid-phase combinatorial synthesis methods for benzothiazoles demonstrates the feasibility of this approach. Such libraries of 2-Methoxy-1,3-benzothiazole-6-carbaldehyde derivatives would be invaluable for the discovery of new compounds with interesting biological or material properties.

Computational Chemistry and in Silico Approaches in Research on 2 Methoxy 1,3 Benzothiazole 6 Carbaldehyde

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. mdpi.comresearchgate.net By calculating the electron density, DFT can elucidate various chemical properties. For benzothiazole (B30560) derivatives, DFT studies are instrumental in understanding the distribution of electrons within the molecule, which in turn dictates its reactivity and spectroscopic characteristics. mdpi.comnih.gov

DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity, as electrons can be more easily excited to a higher energy state. mdpi.com For instance, studies on various substituted benzothiazoles have shown that the nature and position of substituents significantly influence the HOMO-LUMO gap. mdpi.comscirp.org Electron-withdrawing groups, for example, tend to lower the energy gap, thereby increasing the molecule's reactivity. mdpi.com

Furthermore, DFT can be used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and are useful for identifying sites susceptible to electrophilic or nucleophilic attack. scirp.orgscirp.org This information is crucial for predicting how 2-Methoxy-1,3-benzothiazole-6-carbaldehyde might interact with biological macromolecules.

Table 1: Representative DFT-Calculated Properties for Substituted Benzothiazoles

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2-SCH3_BTH | - | - | 0.1841 |

| 2-OH_BTH | - | - | 0.2058 |

| Compound with CF3 substituent | - | - | 4.46 |

Note: This table presents illustrative data from studies on various benzothiazole derivatives to demonstrate the application of DFT. The specific values for 2-Methoxy-1,3-benzothiazole-6-carbaldehyde would require dedicated calculations. mdpi.comscirp.org

Molecular Dynamics Simulations for Understanding Solvent Effects and Conformational Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations can provide valuable insights into the conformational dynamics of 2-Methoxy-1,3-benzothiazole-6-carbaldehyde and the influence of its environment, such as the presence of a solvent. nih.gov By simulating the molecule in a solvent box, typically water, researchers can observe how the solvent affects its three-dimensional structure and flexibility.

MD simulations are particularly useful for understanding the stability of a ligand when bound to a protein. nih.gov By analyzing the trajectory of the simulation, parameters such as the root-mean-square deviation (RMSD) can be calculated to assess the stability of the protein-ligand complex. nih.gov Lower RMSD values generally indicate a more stable complex. nih.gov Such simulations have been employed to study the interaction of benzothiazole derivatives with various biological targets, providing a dynamic picture of the binding process. nih.gov

Molecular Docking and Virtual Screening Methodologies for Ligand Discovery and Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wjarr.comresearchgate.net This method is widely used in drug discovery to predict the binding mode and affinity of a small molecule, such as 2-Methoxy-1,3-benzothiazole-6-carbaldehyde, to a specific protein target. wjarr.comjyoungpharm.org Docking studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's active site. nih.govmdpi.com

Virtual screening is a computational approach that involves the docking of large libraries of compounds against a target protein to identify potential hits. wjarr.comijrti.org This methodology allows for the rapid and cost-effective screening of thousands or even millions of molecules, prioritizing those with the highest predicted binding affinities for further experimental testing. wjarr.com For the benzothiazole scaffold, virtual screening has been successfully used to identify potential inhibitors for a variety of targets, including enzymes and receptors implicated in different diseases. wjarr.comijrti.org

Table 2: Illustrative Molecular Docking Results for Benzothiazole Derivatives Against Various Targets

| Derivative | Target | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Benzothiazole Derivative 1 | Anopheles funestus Trehalase | -8.7 | - |

| Benzothiazole Derivative 2 | Anopheles funestus Trehalase | -8.2 | - |

| Benzothiazole Derivative 3 | E. coli Dihydroorotase | -5.02 | LEU222, ASN44 |

Note: This table showcases docking scores from studies on different benzothiazole derivatives to exemplify the output of such analyses. mdpi.comfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Model Development for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. chula.ac.ththaiscience.info By identifying the physicochemical properties, or "descriptors," that are correlated with a specific biological activity, QSAR models can be used to predict the activity of new, untested compounds. chula.ac.thnih.gov

The development of a QSAR model typically involves a dataset of compounds with known activities. ingentaconnect.com Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, are calculated for each compound. nih.gov Statistical methods, such as multiple linear regression, are then used to build a model that best correlates these descriptors with the observed biological activity. chula.ac.th

For benzothiazole derivatives, QSAR studies have been instrumental in identifying the key structural features required for various biological activities, including anticancer and antimicrobial effects. chula.ac.thmdpi.com These models provide valuable guidance for the rational design of new, more potent analogs of 2-Methoxy-1,3-benzothiazole-6-carbaldehyde by predicting which structural modifications are likely to enhance its desired biological activity. chula.ac.ththaiscience.info

Table 3: Example of a GQSAR Model for Anticancer Activity of Benzothiazole Derivatives

| Model | r² | q² | pred_r² | Key Descriptors |

|---|

Note: This table presents statistical parameters from a Group-based QSAR (GQSAR) study on benzothiazole derivatives to illustrate the predictive power of such models. chula.ac.th

De Novo Design Strategies for Functionalized Benzothiazole Scaffolds

De novo design is a computational strategy that aims to generate novel molecular structures with desired properties from scratch. sciprofiles.com Unlike virtual screening, which searches existing compound libraries, de novo design algorithms build new molecules piece by piece, often within the constraints of a target's binding site. scispace.com

This approach can be particularly powerful for exploring new chemical space and designing novel scaffolds. For the benzothiazole framework, de novo design strategies can be employed to generate new derivatives of 2-Methoxy-1,3-benzothiazole-6-carbaldehyde with optimized binding affinities and specific functionalities. By combining fragment-based approaches with computational optimization algorithms, it is possible to design novel benzothiazole-containing molecules with enhanced therapeutic potential. sciprofiles.comscispace.com The benzothiazole scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in a wide range of biologically active compounds, making it an excellent starting point for de novo design efforts. ijrti.orgresearchgate.netst-andrews.ac.uknih.gov

Exploration of 2 Methoxy 1,3 Benzothiazole 6 Carbaldehyde in Interdisciplinary Chemical Research

Role in Materials Science Research: Precursors for Advanced Polymers and Organic Electronics

There is no available scientific literature detailing the use of 2-Methoxy-1,3-benzothiazole-6-carbaldehyde as a precursor for advanced polymers or in the field of organic electronics.

Monomer Design for Conjugated Systems

Research into conjugated polymers frequently utilizes heterocyclic building blocks, including derivatives of benzothiadiazole and benzotriazole (B28993), to create materials with specific electronic and optical properties for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). mdpi.commdpi.comresearchgate.net The synthesis of these polymers often involves cross-coupling reactions, such as Suzuki or Stille polymerizations, which require specific functional groups on the monomeric units. mdpi.comnih.gov However, no studies have been published that describe the design, synthesis, or polymerization of monomers derived from 2-Methoxy-1,3-benzothiazole-6-carbaldehyde for the creation of conjugated systems.

Investigation of Photophysical Property Modulation Strategies

The photophysical properties of benzothiazole (B30560) and its related structures, like 2,1,3-benzothiadiazole (B189464), are of significant interest. diva-portal.orgresearchgate.net Research has shown that the position and nature of substituents (e.g., methoxy (B1213986) groups) can tune the absorption and emission wavelengths of the core structure. diva-portal.orgresearchgate.net For instance, the introduction of electron-donating groups can lead to a bathochromic (red) shift in the absorption wavelength. researchgate.net Nevertheless, there are no specific studies that investigate the photophysical properties of 2-Methoxy-1,3-benzothiazole-6-carbaldehyde or strategies to modulate them for specific applications.

Catalysis Research: Ligand Design for Metal-Mediated and Organocatalytic Transformations

No published research was found on the application of 2-Methoxy-1,3-benzothiazole-6-carbaldehyde in the design of ligands for catalysis.

Chiral Ligand Synthesis for Asymmetric Catalysis

The development of chiral ligands is crucial for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. mdpi.combeilstein-journals.org Various molecular scaffolds are employed for this purpose, and while benzothiazole-containing structures have been explored in other contexts mdpi.com, there is no literature describing the synthesis of chiral ligands derived from 2-Methoxy-1,3-benzothiazole-6-carbaldehyde for use in asymmetric transformations.

Development of Heterogeneous and Homogeneous Catalytic Systems

The functional groups present on 2-Methoxy-1,3-benzothiazole-6-carbaldehyde—an aldehyde and a methoxy-substituted benzothiazole ring—offer potential sites for coordination with metal centers. However, a review of the literature did not yield any studies where this compound has been used to develop either homogeneous (soluble) or heterogeneous (insoluble) catalytic systems.

Chemical Biology Research: Probe Development and Target Identification Methodologies

There is no documented use of 2-Methoxy-1,3-benzothiazole-6-carbaldehyde in the field of chemical biology for the development of probes or for target identification. While the benzothiazole core is present in compounds with a wide range of biological activities, including antimicrobial and antitumor properties iosrjournals.org, and has been incorporated into molecules targeting specific enzymes like DNA gyrase acs.org, the specific compound has not been featured in such research. Fluorescent probes based on related heterocyclic systems, such as 4-chloro-7-nitrobenzo-2,1,3-oxadiazole (NBD-Cl), are widely used, but this technology has not been extended to 2-Methoxy-1,3-benzothiazole-6-carbaldehyde. researchgate.net

Design and Synthesis of Fluorescent Probes for Biological System Imaging

The benzothiazole core is a well-established fluorophore, and its derivatives are extensively used in the design of fluorescent probes for biological imaging. researchgate.netrsc.orgnih.govmdpi.comresearchgate.netnih.gov The development of novel fluorescent probes is a significant area of research, as they offer high selectivity and sensitivity for detecting and visualizing biological analytes in living systems. researchgate.net Small molecule fluorescent probes, in particular, are advantageous due to their defined molecular weight and composition, which allows for reproducible synthesis and analytical performance. researchgate.net

The general strategy for creating these probes involves modifying the benzothiazole structure to modulate its fluorescence properties in response to a specific target. nih.gov Mechanisms such as photoinduced electron transfer (PeT) and spirocyclization are often employed to switch the fluorescence "on" or "off" upon binding to the analyte. nih.gov For instance, a novel organic small-molecule fluorescent probe incorporating benzothiazole and benzoindole moieties has been developed for the detection of hydrazine (B178648), a toxic industrial chemical. rsc.org This probe demonstrated high selectivity and sensitivity in various matrices, including solutions, soil, and biological tissues. rsc.org Another benzothiazole-based probe was designed for the ratiometric sensing of formaldehyde, a crucial biological signaling molecule. nih.gov This probe operates via a target-mediated 2-aza-Cope rearrangement, leading to significant shifts in its absorption and emission spectra upon reaction with formaldehyde. nih.gov

While direct synthesis from 2-Methoxy-1,3-benzothiazole-6-carbaldehyde is not explicitly detailed in the provided research, the structural motifs present in this compound are highly relevant to the design of such probes. The methoxy group can act as an electron-donating group to tune the photophysical properties, and the carbaldehyde group provides a reactive handle for introducing recognition moieties for specific biological targets. The versatility of the benzothiazole scaffold allows for the synthesis of a wide array of fluorescent probes for various applications in bioimaging. researchgate.netresearchgate.net

Table 1: Examples of Benzothiazole-Based Fluorescent Probes and Their Applications

| Probe Description | Target Analyte | Application |

| Benzothiazole and benzoindole-based probe | Hydrazine (N₂H₄) | Environmental and food sample analysis, biological tissue imaging |

| Alkylamine-functionalized benzothiazole probe | Formaldehyde | Ratiometric imaging in living cells and zebrafish |

| 2-(Benzo[d]thiazol-2-yl)-6-(hydrazone methyl)-4-methylphenol (BTH-MPH) | pH | Detection in living cells within a pH range of 3-8 |

| 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzothiazole | Zinc cation (Zn²⁺) and pH | Sensing metal cations and pH changes |

Affinity-Based Probes for Protein-Ligand Interaction Studies

Affinity-based probes are powerful tools for studying protein-ligand interactions, enabling the identification of protein targets and the elucidation of biological pathways. nih.govresearchgate.net These probes typically consist of a recognition element that binds to the target protein, a reactive group for covalent modification, and often a reporter tag for detection. researchgate.net The benzothiazole scaffold, while more commonly associated with fluorescence, can also be incorporated into the design of such probes.

A novel approach for the selective labeling of endogenous proteins utilizes affinity-based benzotriazole (BTA) chemistry. nih.govresearchgate.net This method allows for the covalent labeling of a lysine (B10760008) residue in the vicinity of the ligand-binding site of a target protein with a very fast reaction rate. nih.govresearchgate.net While this example uses a benzotriazole, the underlying principle of using a heterocyclic core to anchor a reactive group and a ligand is broadly applicable.

The 2-Methoxy-1,3-benzothiazole-6-carbaldehyde molecule possesses functionalities that could be adapted for the design of affinity-based probes. The benzothiazole core can serve as a recognition element for certain protein-binding pockets. The carbaldehyde group is a versatile functional group that can be converted into various reactive moieties, such as hydrazones or oximes, which can then be used to covalently link the probe to a target protein. Furthermore, the methoxy group can influence the binding affinity and specificity of the probe. While specific examples utilizing 2-Methoxy-1,3-benzothiazole-6-carbaldehyde for affinity-based probes are not detailed in the provided research, the chemical properties of the molecule make it a plausible candidate for such applications.

Agrochemical Research: Design of Novel Pest Control Agents through Molecular Modification

Benzothiazole and its derivatives have a broad spectrum of biological activities, making them important scaffolds in the discovery of new agrochemicals, including herbicides, fungicides, and insecticides. nih.govmdpi.com The stable and easily modifiable structure of benzothiazole allows for the creation of diverse libraries of compounds for screening and optimization. nih.govmdpi.com

Herbicide and Fungicide Lead Compound Derivatization

In the quest for new herbicides, a series of 2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic acid derivatives were synthesized, starting from 6-methoxybenzothiazole-2-one, a compound structurally related to 2-Methoxy-1,3-benzothiazole-6-carbaldehyde. nih.gov Many of these synthesized compounds exhibited potent herbicidal activity against both broad-leaf and grass weeds. nih.gov Structure-activity relationship (SAR) studies revealed that the presence of a trifluoromethyl group at the 5-position of the pyridine (B92270) ring was crucial for activity. nih.gov This research highlights the potential of the 6-methoxybenzothiazole (B1296504) core as a promising scaffold for the development of novel herbicides. nih.gov

Benzothiazole derivatives have also shown significant promise as fungicides. nih.govmdpi.comresearchgate.net For example, certain benzothiazole derivatives have demonstrated excellent fungicidal activity against various plant pathogens. researchgate.net The introduction of different substituents on the benzothiazole ring can significantly impact the fungicidal activity, and the 6-position has been identified as a site where modifications can be made without negatively impacting the activity in some cases. nih.gov

Table 2: Herbicidal and Fungicidal Activity of Benzothiazole Derivatives

| Compound Class | Target | Key Findings |

| 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic acids | Broad-leaf and grass weeds | Potent herbicidal activity; trifluoromethyl group on pyridine is essential. nih.gov |

| Hydrazone derivatives of 2(3H)-benzothiazolone | Fungal pathogens | Some compounds exhibit excellent fungicidal activities. researchgate.net |

| General benzothiazole derivatives | Various fungi | The position-2 of benzothiazoles replaced by thioether is a good fungicidal scaffold. nih.gov |

Insecticide Mechanism of Action Studies

The benzothiazole moiety is also a key component in the development of new insecticides. nih.govscielo.br A series of novel β-naphthol derivatives containing benzothiazolylamino and various heteroaryl groups were synthesized and showed favorable insecticidal potential, particularly against the oriental armyworm and the diamondback moth. nih.gov Some of these compounds were found to activate the release of calcium ions in insect central neurons, suggesting a potential mechanism of action involving insect calcium ion channels (Ryanodine receptors). nih.gov

While 2-Methoxy-1,3-benzothiazole-6-carbaldehyde was not directly used in this study, the research demonstrates that the benzothiazole ring can be a crucial part of molecules designed to interact with insect physiological targets. The aldehyde functionality at the 6-position of the target compound could be used to synthesize a variety of derivatives for screening as potential insecticides. The methoxy group could also play a role in modulating the insecticidal activity and selectivity of the resulting compounds. scielo.br

Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry focuses on the study of non-covalent interactions that govern the formation of large, ordered structures from smaller molecular building blocks. nih.govsigmaaldrich.com Molecular self-assembly is a key concept in this field, where molecules spontaneously organize into well-defined aggregates. sigmaaldrich.com Heteroaromatic rings, such as benzothiazole, can play a significant role in directing self-assembly through various non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.netresearchgate.net

Research on T-shaped 2H-benzo[d] researchgate.netnih.govnih.govtriazoles has shown that methoxy-substituted derivatives can self-assemble into thick, crystalline, needle-like structures. researchgate.net While this study involves a benzotriazole, it highlights the influence of the methoxy group in promoting ordered aggregation. researchgate.net In another study, the self-assembly of aminobenzothiazole derivatives with different acids led to the formation of organogels, where the molecules organized into various aggregates like wrinkles, lamellae, belts, and fibers. researchgate.net This demonstrates the ability of the benzothiazole moiety to participate in the formation of supramolecular structures. researchgate.net

Furthermore, the crystal structure of 2-(2-Hydroxyphenyl)-1,3-benzothiazole-6-carbaldehyde, a related compound, reveals the formation of supramolecular dimers through weak C—H···O hydrogen bonds, with π–π stacking interactions also observed between adjacent molecules. nih.gov This provides direct evidence for the involvement of the carbaldehyde and benzothiazole moieties in forming self-assembled structures. Although specific studies on the self-assembly of 2-Methoxy-1,3-benzothiazole-6-carbaldehyde are not available, the presence of the methoxy group, the carbaldehyde group, and the benzothiazole ring strongly suggests its potential to form ordered supramolecular assemblies. researchgate.netresearchgate.netnih.gov

Future Research Directions and Methodological Innovations for 2 Methoxy 1,3 Benzothiazole 6 Carbaldehyde

Integration with Artificial Intelligence and Machine Learning in Synthetic Planning and Molecular Design

Molecular Design: Machine learning models can be employed to predict the physicochemical and biological properties of virtual derivatives of 2-Methoxy-1,3-benzothiazole-6-carbaldehyde. By training on existing data for related benzothiazole (B30560) compounds, these models can guide the design of new molecules with enhanced characteristics, such as improved solubility, specific binding affinities, or desirable optical properties. mdpi.comrsc.orgarxiv.org This in silico screening approach significantly reduces the time and resources required for experimental synthesis and testing.

Below is a table summarizing the potential applications of AI and ML in the context of 2-Methoxy-1,3-benzothiazole-6-carbaldehyde research.

| Application Area | AI/ML Tool | Potential Impact on 2-Methoxy-1,3-benzothiazole-6-carbaldehyde Research |

| Retrosynthesis | Deep Learning Models, Graph Neural Networks | Discovery of novel and more efficient synthetic routes. |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models | Prediction of biological activity, toxicity, and physicochemical properties of new derivatives. |

| De Novo Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Generation of novel benzothiazole structures with desired properties. |

| Reaction Optimization | Bayesian Optimization, Reinforcement Learning | Optimization of reaction conditions (temperature, catalyst, solvent) for higher yields and purity. |

Automated Synthesis Platforms for High-Throughput Discovery and Optimization

For 2-Methoxy-1,3-benzothiazole-6-carbaldehyde, an automated platform could be programmed to synthesize a matrix of derivatives by systematically varying the substituents on the benzothiazole core or modifying the carbaldehyde group. The resulting compounds could then be directly channeled into high-throughput screening assays to evaluate their biological activity or other properties of interest. This closed-loop system, where AI designs the molecules, robots synthesize them, and automated assays test them, can significantly shorten the drug discovery and materials development cycle.

The table below outlines the key features and advantages of employing automated synthesis platforms for research on 2-Methoxy-1,3-benzothiazole-6-carbaldehyde.

| Feature | Description | Advantage for 2-Methoxy-1,3-benzothiazole-6-carbaldehyde Research |

| High-Throughput Synthesis | Ability to perform hundreds or thousands of reactions simultaneously. | Rapid generation of large and diverse libraries of benzothiazole derivatives. |

| Miniaturization | Reactions are carried out on a microscale, reducing reagent consumption. | Cost-effective synthesis and reduced waste generation. |

| Automation and Robotics | Precise and reproducible execution of reaction protocols. | Minimized human error and increased experimental consistency. |

| Integrated Purification and Analysis | Automated purification (e.g., HPLC) and analysis (e.g., LC-MS) of products. | Streamlined workflow and faster characterization of synthesized compounds. |

Bioorthogonal Chemistry Applications of Benzothiazole Derivatives

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.govnih.govspringernature.comacs.org The aldehyde functionality present in 2-Methoxy-1,3-benzothiazole-6-carbaldehyde makes it a potential candidate for bioorthogonal ligation reactions. researchgate.netmdpi.com

Specifically, the aldehyde group can react with molecules containing aminooxy or hydrazide groups to form stable oxime or hydrazone linkages, respectively. This type of "click chemistry" is highly specific and can proceed under physiological conditions, making it suitable for labeling biomolecules in living cells. nih.govacs.org Derivatives of 2-Methoxy-1,3-benzothiazole-6-carbaldehyde could be designed to incorporate a fluorescent tag or a handle for affinity purification. Upon introduction to a biological system, these probes could selectively react with a biomolecule that has been metabolically engineered to contain a ketone or aldehyde group, allowing for its visualization or isolation. mdpi.com

Furthermore, the benzothiazole core itself has been explored in the context of bioorthogonal chemistry, for instance, in reactions with N-terminal cysteine residues. nih.gov This opens up additional avenues for the application of 2-Methoxy-1,3-benzothiazole-6-carbaldehyde derivatives in chemical biology.

The following table summarizes potential bioorthogonal reactions and applications for derivatives of 2-Methoxy-1,3-benzothiazole-6-carbaldehyde.

| Bioorthogonal Reaction | Reacting Partner on Biomolecule | Potential Application |

| Oxime Ligation | Aldehyde or Ketone | Fluorescent labeling of proteins or glycans for in vivo imaging. nih.govrsc.org |

| Hydrazone Ligation | Aldehyde or Ketone | Attachment of affinity tags for pull-down experiments and proteomic analysis. |

| Pictet-Spengler Ligation | Tryptophan residue | Site-specific protein modification. |

| Cysteine-Benzothiazole Ligation | N-terminal Cysteine | Protein labeling and conjugation. nih.gov |

Challenges and Opportunities in Scale-Up and Process Intensification Research

While laboratory-scale synthesis provides the foundation for initial studies, the translation of these processes to an industrial scale presents a unique set of challenges and opportunities. cetjournal.itaiche.org Process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes, is a key area of focus. mdpi.commdpi.comresearchgate.net

Challenges: The scale-up of the synthesis of 2-Methoxy-1,3-benzothiazole-6-carbaldehyde may encounter challenges related to heat and mass transfer, reaction kinetics, and product purification. The exothermic nature of certain reaction steps, for instance, may require sophisticated thermal management systems to ensure safety and prevent side reactions. cetjournal.it Furthermore, maintaining consistent product quality and purity at a larger scale can be complex.

Opportunities: Process intensification offers several avenues to address these challenges. The use of continuous flow reactors, for example, can provide superior heat and mass transfer compared to traditional batch reactors, leading to improved reaction control and higher yields. mdpi.comrsc.org Other intensified technologies, such as microwave-assisted synthesis or the use of novel catalysts, could also enhance the efficiency and sustainability of the manufacturing process for 2-Methoxy-1,3-benzothiazole-6-carbaldehyde and its derivatives. mdpi.commdpi.com

The table below highlights key considerations in the scale-up and process intensification of 2-Methoxy-1,3-benzothiazole-6-carbaldehyde synthesis.

| Challenge | Potential Process Intensification Solution | Benefit |

| Heat Transfer Limitations | Continuous flow microreactors, plate reactors. mdpi.com | Enhanced safety, improved selectivity, and higher yields. |

| Mass Transfer Limitations | Static mixers, oscillatory baffled reactors. | Increased reaction rates and improved product homogeneity. |

| Long Reaction Times | Microwave-assisted synthesis, advanced catalysts. | Reduced energy consumption and increased throughput. |

| Complex Purification | In-line separation techniques, continuous crystallization. | Streamlined downstream processing and reduced solvent usage. |

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 2-Methoxy-1,3-benzothiazole-6-carbaldehyde?

- Methodology : A common approach involves functionalizing the benzothiazole core via methoxylation and formylation. For example, nitration followed by reduction and subsequent formylation under Vilsmeier-Haack conditions (using POCl₃ and DMF) can yield the aldehyde group at the 6-position. Reaction optimization should prioritize temperature control (e.g., 0–5°C during nitration) and stoichiometric ratios to avoid over-oxidation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .

- Key Data : Typical yields range from 40–60% depending on the efficiency of the formylation step. Purity can be confirmed via HPLC (retention time ~8.2 min, C18 column) and ¹H NMR (characteristic aldehyde proton at δ 10.2 ppm) .

Q. What safety precautions are essential when handling 2-Methoxy-1,3-benzothiazole-6-carbaldehyde?

- Methodology :

- Use PPE: Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Work in a fume hood to avoid inhalation of volatile intermediates.

- Store the compound in airtight containers under inert gas (N₂/Ar) to prevent degradation.

- Waste disposal: Segregate organic waste and coordinate with certified hazardous waste handlers for incineration .

- Note : The compound’s Safety Data Sheet (SDS) should be consulted for specific first-aid measures, though acute toxicity data may require further experimental validation.

Q. How can spectroscopic techniques confirm the structure of 2-Methoxy-1,3-benzothiazole-6-carbaldehyde?

- Methodology :

- ¹H/¹³C NMR : Identify the methoxy group (δ ~3.9 ppm for ¹H; δ ~55 ppm for ¹³C) and aldehyde proton (δ ~10.2 ppm). Aromatic protons in the benzothiazole ring typically appear as a multiplet between δ 7.5–8.5 ppm.

- FT-IR : Confirm the aldehyde C=O stretch (~1680 cm⁻¹) and C-O-C stretch (~1250 cm⁻¹) for the methoxy group.

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 209.04 (calculated for C₉H₇NO₂S) .

Advanced Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of 2-Methoxy-1,3-benzothiazole-6-carbaldehyde?

- Methodology :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Ensure crystal quality by slow evaporation from a DCM/hexane mixture.

- Refinement : Employ SHELXL for structure solution and refinement. Key parameters include anisotropic displacement parameters for non-H atoms and hydrogen atoms placed geometrically.

- Validation : Check for R-factor convergence (<5%) and validate geometric parameters (e.g., bond lengths: C=O ~1.21 Å, C-O ~1.36 Å) against crystallographic databases like the Cambridge Structural Database (CSD) .